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molecular formula C12H15IN2O B259797 1-(3-Iodobenzoyl)-4-methylpiperazine

1-(3-Iodobenzoyl)-4-methylpiperazine

Cat. No. B259797
M. Wt: 330.16 g/mol
InChI Key: YLTYKHFTKKZVJS-UHFFFAOYSA-N
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Patent
US08912200B2

Procedure details

1-Methylpiperazine (0.58 mL, 5.2 mmol), HOBt (0.70 g, 5.2 mmol) and EDCl (1.0 g, 5.2 mmol) were added to a solution of 3-iodobenzoic acid (1.0 g, 4.0 mmol) in dry DCM (40 mL). The mixture was stirred at room temperature for 16 h, washed with saturated aqueous sodium bicarbonate (30 mL), water (15 mL), brine, dried over sodium sulphate, and evaporated to afford the title compound (1.27 g, 96%).
Quantity
0.58 mL
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.Cl.[I:30][C:31]1[CH:32]=[C:33]([CH:37]=[CH:38][CH:39]=1)[C:34]([OH:36])=O>C(Cl)Cl>[I:30][C:31]1[CH:32]=[C:33]([C:34]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)=[O:36])[CH:37]=[CH:38][CH:39]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.58 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
0.7 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
1 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
1 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate (30 mL), water (15 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
IC=1C=C(C=CC1)C(=O)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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